4-(Methylsulfonyloxy)phenylboronic acid
Overview
Description
4-(Methylsulfonyloxy)phenylboronic acid is a boronic acid derivative with the formula C7H9BO5S . It is often found as a white crystalline powder or solid that is soluble in polar solvents such as water and methanol . This compound contains a boron atom attached to a phenyl ring and a methylsulfonyloxy group .
Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonyloxy)phenylboronic acid is C7H9BO5S . The average mass is 216.019 Da and the monoisotopic mass is 216.026367 Da .Chemical Reactions Analysis
4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions, copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids, and directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .Physical And Chemical Properties Analysis
The density of 4-(Methylsulfonyloxy)phenylboronic acid is approximately 1.4±0.1 g/cm3. It has a boiling point of 433.3±51.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.6±3.0 kJ/mol .Safety And Hazards
properties
IUPAC Name |
(4-methylsulfonyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARLQIMSVDSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656892 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyloxy)phenylboronic acid | |
CAS RN |
957035-04-0 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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